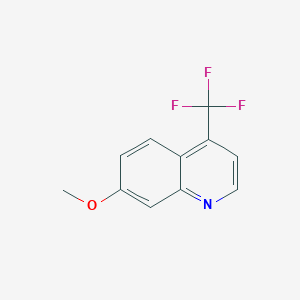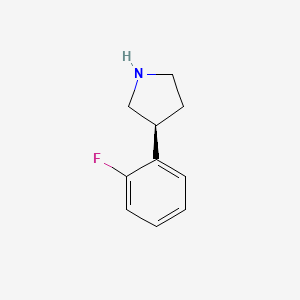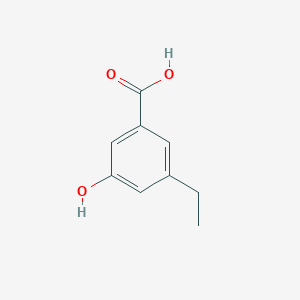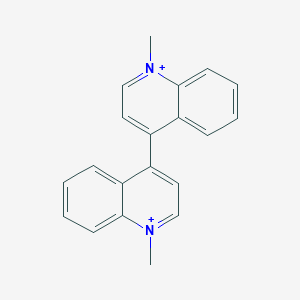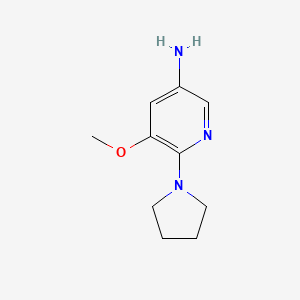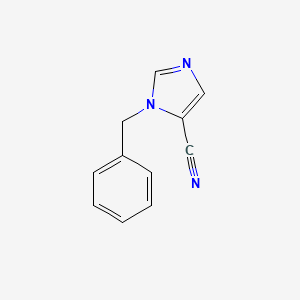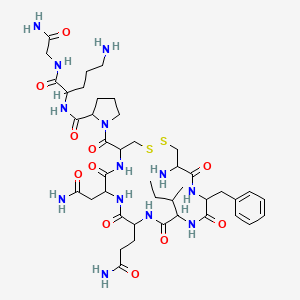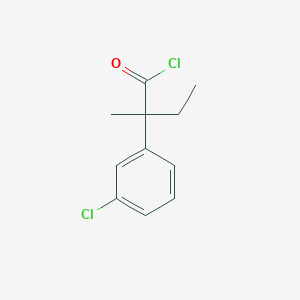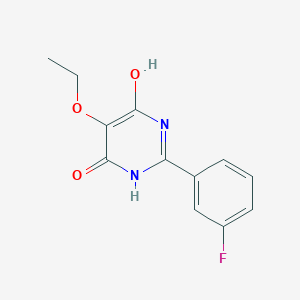
5-ethoxy-2-(3-fluorophenyl)-4-hydroxy-1H-pyrimidin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-2-(3-fluorophenyl)-4-hydroxy-1H-pyrimidin-6-one is a synthetic organic compound that belongs to the pyrimidinone class This compound is characterized by the presence of an ethoxy group, a fluorophenyl group, and a hydroxy group attached to a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-2-(3-fluorophenyl)-4-hydroxy-1H-pyrimidin-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of ethyl acetoacetate with urea under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a fluorophenylboronic acid reacts with the pyrimidinone core in the presence of a palladium catalyst and a base.
Ethoxylation: The ethoxy group can be introduced through an ethoxylation reaction, where the hydroxyl group on the pyrimidinone core is reacted with ethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2-(3-fluorophenyl)-4-hydroxy-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrimidinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Formation of 5-ethoxy-2-(3-fluorophenyl)-4-oxo-1H-pyrimidin-6-one.
Reduction: Formation of 5-ethoxy-2-(3-fluorophenyl)-4-hydroxy-1H-pyrimidin-6-ol.
Substitution: Formation of various alkyl or aryl derivatives of the original compound.
Scientific Research Applications
5-Ethoxy-2-(3-fluorophenyl)-4-hydroxy-1H-pyrimidin-6-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-ethoxy-2-(3-fluorophenyl)-4-hydroxy-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor function through agonistic or antagonistic interactions. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 5-Ethoxy-2-(4-fluorophenyl)-4-hydroxy-1H-pyrimidin-6-one
- 5-Ethoxy-2-(3-chlorophenyl)-4-hydroxy-1H-pyrimidin-6-one
- 5-Ethoxy-2-(3-bromophenyl)-4-hydroxy-1H-pyrimidin-6-one
Uniqueness
5-Ethoxy-2-(3-fluorophenyl)-4-hydroxy-1H-pyrimidin-6-one is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to other halogenated derivatives. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H11FN2O3 |
|---|---|
Molecular Weight |
250.23 g/mol |
IUPAC Name |
5-ethoxy-2-(3-fluorophenyl)-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H11FN2O3/c1-2-18-9-11(16)14-10(15-12(9)17)7-4-3-5-8(13)6-7/h3-6H,2H2,1H3,(H2,14,15,16,17) |
InChI Key |
ASNNARWGWOZDRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=C(NC1=O)C2=CC(=CC=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


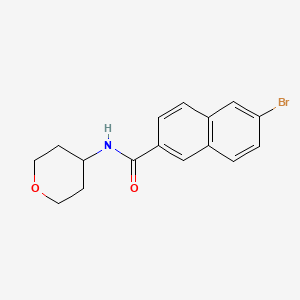
![2-bromo-1H-imidazo[4,5-d]pyridazine](/img/structure/B13888025.png)
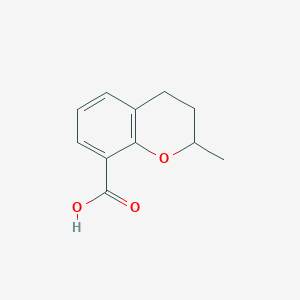
![[2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-4-yl]methanol](/img/structure/B13888031.png)
